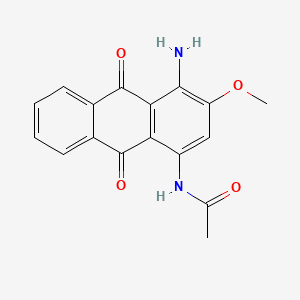
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide is a synthetic organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its anthracene-based structure, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide typically involves the reaction of 4-amino-9,10-dihydro-3-methoxyanthracene-9,10-dione with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a dye intermediate and in the production of pigments and inks
作用機序
The compound exerts its effects through interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity, where it inhibits the proliferation of cancer cells. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
Disperse Red 86: Another anthracene-based compound used as a dye.
Acid Violet 48: A related compound with similar structural features and applications in the dye industry
Uniqueness
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
84560-04-3 |
|---|---|
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC名 |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-8(20)19-11-7-12(23-2)15(18)14-13(11)16(21)9-5-3-4-6-10(9)17(14)22/h3-7H,18H2,1-2H3,(H,19,20) |
InChIキー |
SVFPILGVWYPIDO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


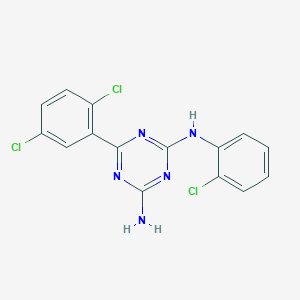

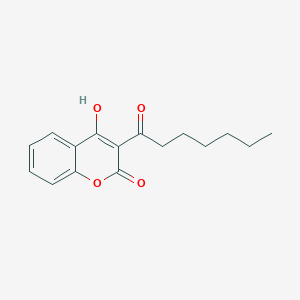
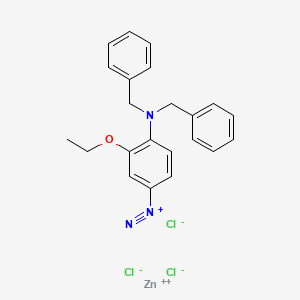

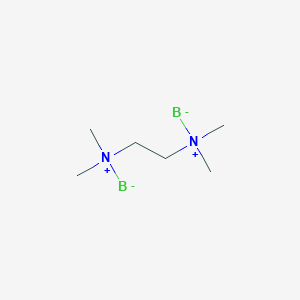
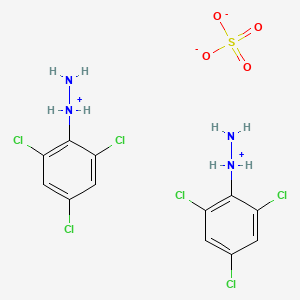

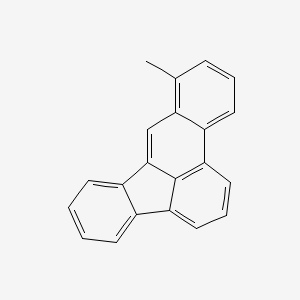
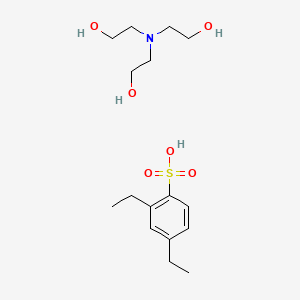

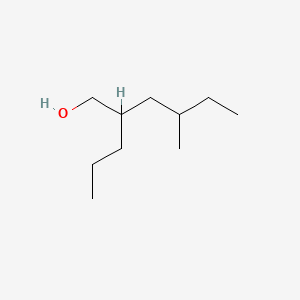
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)

